[D-Ala2] Dynorphin A (1-9) (porcine) is a synthetic analog of the naturally occurring neuropeptide Dynorphin A, which is derived from the porcine pituitary gland. This compound is recognized for its potent activity at the kappa-opioid receptor, playing a significant role in pain modulation and various neurological processes. The full sequence of Dynorphin A encompasses 17 amino acids, but the [D-Ala2] variant specifically refers to a truncated form consisting of the first nine amino acids, where the second amino acid is replaced with D-Alanine.
The original Dynorphin A was isolated from porcine pituitary tissue, leading to its classification as a porcine peptide. The specific variant, [D-Ala2] Dynorphin A (1-9), is synthesized for research and therapeutic applications.
[D-Ala2] Dynorphin A (1-9) belongs to the class of opioid peptides and is categorized under neuropeptides. It acts primarily on the kappa-opioid receptor, exhibiting properties that differentiate it from other opioid receptors such as the mu and delta receptors.
The synthesis of [D-Ala2] Dynorphin A (1-9) typically employs solid-phase peptide synthesis techniques. This method allows for the systematic assembly of amino acids into peptide chains while facilitating modifications at specific positions.
The synthesis often utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects amino groups during assembly and allows for selective deprotection to facilitate coupling reactions between amino acids.
The molecular structure of [D-Ala2] Dynorphin A (1-9) features a specific arrangement of amino acids that contributes to its biological activity. The presence of D-Alanine at position two alters the peptide's conformation and enhances its selectivity for kappa-opioid receptors.
[D-Ala2] Dynorphin A (1-9) undergoes various biochemical reactions upon interaction with kappa-opioid receptors. These interactions typically involve conformational changes in the receptor that lead to downstream signaling effects.
The binding affinity and efficacy of [D-Ala2] Dynorphin A (1-9) can be evaluated through radiolabeled ligand binding assays or functional assays measuring intracellular signaling pathways, such as inhibition of adenylyl cyclase activity.
The primary mechanism of action for [D-Ala2] Dynorphin A (1-9) involves its binding to kappa-opioid receptors located in the central nervous system. Upon binding, it activates G-protein coupled receptor pathways that modulate neurotransmitter release and neuronal excitability.
Research indicates that kappa-opioid receptor activation by dynorphins leads to significant physiological effects, including analgesia and modulation of mood states. The selectivity for kappa receptors over mu and delta receptors suggests potential therapeutic applications with fewer side effects commonly associated with other opioid receptor agonists.
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight verification.
[D-Ala2] Dynorphin A (1-9) has several scientific uses:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9